molecular formula C4H6N4O2 B13180130 N-Methyl-4-nitro-1H-imidazol-2-amine

N-Methyl-4-nitro-1H-imidazol-2-amine

Cat. No.: B13180130
M. Wt: 142.12 g/mol
InChI Key: OUUXSUMQIHNMIK-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylimidazole with nitric acid to introduce the nitro group at the fourth position. The reaction conditions often require careful control of temperature and pH to ensure the selective nitration of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-Methyl-4-amino-1H-imidazol-2-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-nitro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-1H-imidazol-2-amine involves its interaction with molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylimidazole: Lacks the nitro group and has different chemical reactivity and applications.

    4-Nitroimidazole: Lacks the methyl group and has distinct biological properties.

    2-Methyl-4-nitroimidazole: Similar structure but with different substitution patterns affecting its reactivity and applications.

Uniqueness

N-Methyl-4-nitro-1H-imidazol-2-amine is unique due to the presence of both the methyl and nitro groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

N-methyl-5-nitro-1H-imidazol-2-amine

InChI

InChI=1S/C4H6N4O2/c1-5-4-6-2-3(7-4)8(9)10/h2H,1H3,(H2,5,6,7)

InChI Key

OUUXSUMQIHNMIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N1)[N+](=O)[O-]

Origin of Product

United States

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